Nafcaproinsäure

Übersicht

Beschreibung

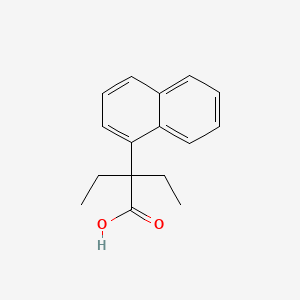

Nafcaproic acid, also known as 2-ethyl-2-(naphthalen-1-yl)butanoic acid, is a compound with the molecular formula C16H18O2 . It has a molecular weight of 242.31 g/mol . The IUPAC name for Nafcaproic acid is 2-ethyl-2-naphthalen-1-ylbutanoic acid .

Molecular Structure Analysis

Nafcaproic acid has a complex structure that includes a naphthalene ring attached to a butanoic acid chain with two ethyl groups . The compound contains a total of 37 bonds, including 19 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, and 11 aromatic bonds .

Physical And Chemical Properties Analysis

Nafcaproic acid has several computed properties. It has a molecular weight of 242.31 g/mol, an XLogP3 of 4.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 242.130679813 g/mol . The topological polar surface area is 37.3 Ų .

Wissenschaftliche Forschungsanwendungen

Herstellung von Alkanen und Olefinen in Biokraftstoffen

Nafcaproinsäure (CA), eine sechsgliedrige mittelkettige Carbonsäure, ist ein notwendiger Bestandteil für die Produktion von Alkanen und Olefinen in Biokraftstoffen . Diese Anwendung ist besonders wichtig im Kontext erneuerbarer Energiequellen.

Antibakterielles und entzündungshemmendes Mittel

Es wurde festgestellt, dass this compound bei Menschen und Nutztieren als antibakterielles und entzündungshemmendes Mittel wirkt . Dies macht es in der Medizin und Veterinärmedizin wertvoll.

Aromastoff und Futtermittelzusatzstoff

This compound wird auch als Aromastoff und Futtermittelzusatzstoff verwendet . Diese Anwendung ist besonders relevant in der Lebensmittelindustrie und Tierhaltung.

Verbesserung der Capronsäure- und Wasserstoffproduktion

Forschungen haben gezeigt, dass this compound die Produktion von Capronsäure (CA) und Wasserstoffgas (H2) aus organischem Abwasser steigern kann . Dies ist wirtschaftlich attraktiv und zeigt das Potenzial für Abfallmanagement und Energiegewinnung.

Wirkmechanismus

Target of Action

Nafcaproic acid, also known as aminocaproic acid, primarily targets plasminogen , a protein that plays a crucial role in the breakdown of blood clots . By binding to plasminogen, nafcaproic acid inhibits the formation of plasmin, a fibrinolytic enzyme that dissolves blood clots .

Mode of Action

Nafcaproic acid acts as an antifibrinolytic agent . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This interaction prevents the breakdown of fibrin, the primary component of blood clots, thereby promoting clot stability .

Biochemical Pathways

The primary biochemical pathway affected by nafcaproic acid is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, nafcaproic acid disrupts the normal process of fibrinolysis, or clot breakdown . This results in the stabilization of blood clots and a reduction in bleeding.

Pharmacokinetics

Nafcaproic acid exhibits a relatively short half-life, which can present a therapeutic problem in that the short time to maximum concentration (tmax) may result in a wide variation in serum concentration throughout the dosing interval . It is distributed widely through intravascular and extravascular compartments . It is minimally metabolized in the liver and excreted in the urine (65% as unchanged drug, 11% as metabolite) .

Result of Action

The primary result of nafcaproic acid’s action is the reduction of excessive bleeding . By inhibiting fibrinolysis and stabilizing blood clots, nafcaproic acid can effectively control bleeding in various clinical situations .

Eigenschaften

IUPAC Name |

2-ethyl-2-naphthalen-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-3-16(4-2,15(17)18)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONNPKGLUCHFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148576 | |

| Record name | Nafcaproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1085-91-2 | |

| Record name | Nafcaproic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001085912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafcaproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFCAPROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FI451I3D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

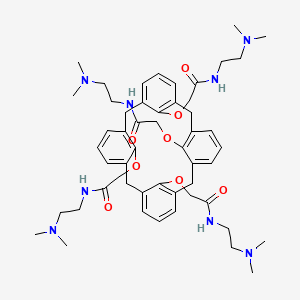

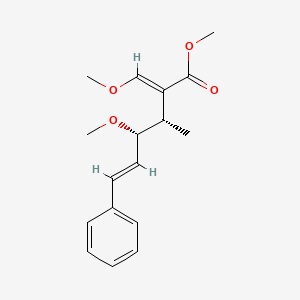

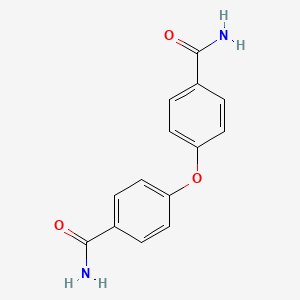

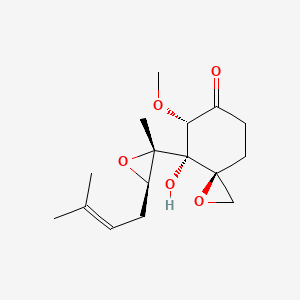

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.